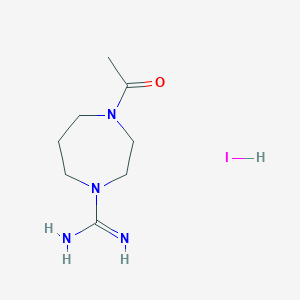

4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide

Übersicht

Beschreibung

4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide, also known as tetrahydroimidazo[1,5-a]pyridine-6,7-dione hydroiodide or simply THIP, is a synthetic compound with potential applications in scientific research and industry. It has a molecular formula of C8H16N4O.HI and a molecular weight of 312.151 .

Molecular Structure Analysis

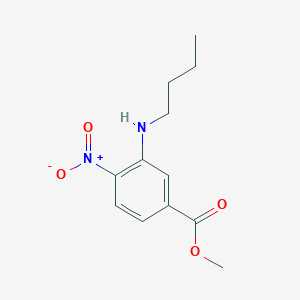

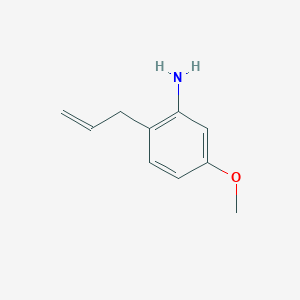

The InChI code for 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide is 1S/C8H16N4O.BrH/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical form of 4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide is a powder . It has a molecular weight of 312.151 and a molecular formula of C8H16N4O.HI . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

- THIP acts as a selective agonist for GABAA receptors containing δ subunits. These receptors play a crucial role in inhibitory neurotransmission, making THIP relevant for studying neuronal excitability and synaptic transmission .

- Due to its GABAergic effects, THIP has been investigated as an anticonvulsant agent. It may offer therapeutic potential for managing epilepsy and related disorders .

- THIP’s ability to enhance GABAergic signaling suggests anxiolytic and sedative properties. Researchers explore its potential as a novel anxiolytic drug .

- GABAergic modulation by THIP could impact sleep patterns. Studies examine its role in sleep regulation and potential applications for insomnia management .

- THIP’s GABAergic activity may contribute to neuroprotection. Researchers investigate its effects in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- THIP’s GABAergic mechanism might influence pain perception. Its analgesic potential is an area of interest for pain researchers .

- Scientists explore THIP’s synthetic routes and structural modifications to optimize its pharmacological properties. Medicinal chemists aim to develop derivatives with improved efficacy and reduced side effects .

- THIP serves as a valuable tool compound for in vitro and in vivo experiments. Researchers use it to dissect GABA receptor function, study neuronal circuits, and explore drug interactions .

Neuropharmacology and GABA Receptor Modulation

Anticonvulsant Properties

Anxiolytic and Sedative Effects

Sleep Research and Insomnia Treatment

Neuroprotection and Neurodegenerative Diseases

Pain Management

Synthetic Chemistry and Medicinal Chemistry

In Vitro and In Vivo Studies

Safety and Hazards

The safety information available indicates that 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

4-acetyl-1,4-diazepane-1-carboximidamide;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O.HI/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTDRWSHCWVTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)C(=N)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672338 | |

| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide | |

CAS RN |

59784-53-1 | |

| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)